molecular formula C9H10O4 B1671104 Ethyl 3,4-dihydroxybenzoate CAS No. 3943-89-3

Ethyl 3,4-dihydroxybenzoate

Cat. No. B1671104
Key on ui cas rn: 3943-89-3
M. Wt: 182.17 g/mol
InChI Key: KBPUBCVJHFXPOC-UHFFFAOYSA-N
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Patent
US04582855

Procedure details

A mixture which contained 43 g (0.28 mole) of 3,4-dihydroxybenzoic acid, 300 ml of ethanol and 0.5 ml of concentrated H2SO4 was refluxed for 48 hours. Water was trapped with 3A molecular sieves. The reaction mixture was evaporated to dryness in vacuo, and partitioned between ether and 5% NaHCO3 solution. The ether layer was evaporated to give 39 g (69%) of solid; m.p. 128°-130° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[CH2:12](O)[CH3:13].OS(O)(=O)=O>O>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([O:7][CH2:12][CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ether and 5% NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The ether layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)OCC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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